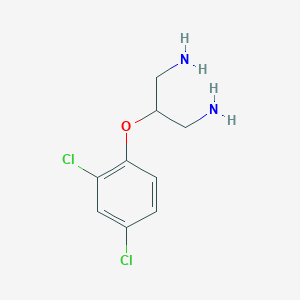

2-(2,4-Dichlorophenoxy)propane-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

676167-18-3 |

|---|---|

Molecular Formula |

C9H12Cl2N2O |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)propane-1,3-diamine |

InChI |

InChI=1S/C9H12Cl2N2O/c10-6-1-2-9(8(11)3-6)14-7(4-12)5-13/h1-3,7H,4-5,12-13H2 |

InChI Key |

LACCDOLGCZEDOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CN)CN |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for 2 2,4 Dichlorophenoxy Propane 1,3 Diamine

Precursor Synthesis and Functionalization Strategies

The initial phase in the synthesis of 2-(2,4-Dichlorophenoxy)propane-1,3-diamine is the preparation of its fundamental building blocks. This involves the synthesis of the 2,4-dichlorophenoxy group and the propane-1,3-diamine backbone, which may include the introduction of various functional groups to facilitate subsequent reactions.

The formation of the 2,4-dichlorophenoxy moiety is a critical step, typically starting from 2,4-dichlorophenol (B122985). One common method involves the reaction of 2,4-dichlorophenol with monochloroacetic acid to produce 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. researchgate.netresearchgate.net This process is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction.

Another approach to synthesizing dichlorophenoxy moieties involves the esterification of 2,4-dichlorophenoxyacetic acid. rsc.org This can be achieved under solventless conditions using inorganic solid supports like silica, clays, or zeolites, which can be enhanced by microwave assistance. rsc.org Additionally, labeled compounds, such as 2,4-dichlorophenoxyacetic acid [carboxy-14C], can be synthesized for metabolic studies, starting from materials like barium [14C]carbonate. nstri.ir

Key Synthetic Routes for 2,4-Dichlorophenoxyacetic Acid:

| Starting Materials | Reagents and Conditions | Product |

| 2,4-Dichlorophenol, Monochloroacetic Acid | Base (e.g., NaOH), Heat | 2,4-Dichlorophenoxyacetic acid |

| 2,4-Dichlorophenoxy methyl iodide, Potassium [14C]cyanide | Coupling reaction, followed by hydrolysis | 2,4-Dichlorophenoxyacetic acid [carboxy-14C] nstri.ir |

| 2,4-Dichlorophenoxyacetic acid, Alcohol | Inorganic solid supports (silica, clays), Microwave irradiation | 2,4-D esters rsc.org |

Propane-1,3-diamine, also known as trimethylenediamine, is a colorless liquid that serves as a crucial building block in the synthesis of various compounds. wikipedia.org A common industrial method for its preparation involves the amination of acrylonitrile (B1666552), followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org

Alkylated derivatives of propane-1,3-diamine are also important intermediates. For instance, N,N-dimethyl-1,3-propanediamine is synthesized in a two-step process where dimethylamine (B145610) reacts with acrylonitrile to form N,N-dimethyl-aminopropionitrile, which is then hydrogenated. cetjournal.it Protecting groups, such as the Boc group, are often employed in the synthesis of more complex diamine derivatives to control reactivity during subsequent steps.

Commonly Used Synthesis Methods for Propane-1,3-diamine and Derivatives:

| Starting Material | Key Reaction Steps | Product |

| Acrylonitrile | Amination followed by hydrogenation wikipedia.org | Propane-1,3-diamine |

| Dimethylamine, Acrylonitrile | Reaction to form N,N-dimethyl-aminopropionitrile, followed by hydrogenation cetjournal.it | N,N-dimethyl-1,3-propanediamine |

| 1,3-Propanediamine | Reaction with a Boc-protecting agent | N-Boc-1,3-propanediamine |

Direct Synthesis Routes to this compound

With the precursors in hand, the next stage involves their combination to form the final product. This is typically achieved through etherification to link the dichlorophenoxy moiety to the propane (B168953) backbone, followed by amination to introduce the diamine functionality.

The ether linkage in this compound is formed by reacting a suitable dichlorophenoxy precursor with a functionalized propane derivative. For example, 2,4-dichlorophenoxyacetic acid can be coupled with a protected propane-1,3-diamine derivative. google.com

Reductive amination is a key strategy for introducing the amine groups. acs.org This can involve the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of diamine synthesis, this could involve the reaction of a dichlorophenoxy-substituted aldehyde or ketone with ammonia (B1221849) or a primary amine.

Achieving the desired substitution pattern on the propane-1,3-diamine backbone requires selective functionalization. This can be accomplished by using protecting groups to block one of the amine functionalities while the other is being modified. The use of chiral auxiliaries or catalysts can also lead to the enantioselective synthesis of specific diamine isomers. researchgate.net

Green Chemistry Principles in the Synthesis of Related Diamines and Phenoxy Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of diamines and phenoxy derivatives to reduce the environmental impact of these processes. rsc.org This includes the use of renewable feedstocks, enzymatic cascades, and the development of more efficient catalytic systems. rsc.orgst-andrews.ac.uk

For instance, biosynthetic pathways for the production of diamines from renewable resources are being explored in microorganisms like Escherichia coli. nih.gov These pathways can offer a more sustainable alternative to traditional chemical synthesis. Furthermore, the use of solid-supported catalysts and solvent-free reaction conditions for the synthesis of phenoxy derivatives aligns with the goals of green chemistry by minimizing waste and energy consumption. rsc.org

Solvent-Free Synthesis Techniques (e.g., Ball Milling)

Conventional chemical reactions are often conducted in liquid solvents, which facilitate the mixing of reactants and control of reaction temperature. However, the use of volatile organic solvents contributes to environmental pollution and poses safety risks. Consequently, solvent-free synthesis has emerged as a cornerstone of green chemistry, aiming to eliminate or significantly reduce the use of these hazardous substances.

One of the most promising solvent-free techniques is mechanochemistry, particularly ball milling. This method utilizes mechanical energy to induce chemical reactions in the solid state. In a typical ball milling process, reactants are placed in a container with grinding media (balls), which is then subjected to high-energy agitation. The collisions between the balls and the reactants provide the necessary energy to break chemical bonds and form new ones.

While specific research on the ball milling synthesis of this compound is not extensively documented in publicly available literature, the successful application of this technique to structurally related compounds provides a strong indication of its potential feasibility. For instance, the synthesis of various hydrazone complexes derived from 2,4-dichlorophenoxy acetic acid has been effectively achieved through ball milling. This suggests that the formation of the ether linkage in this compound from precursors like 2,4-dichlorophenol and a suitable propane-1,3-diamine derivative could be amenable to a mechanochemical approach.

The advantages of employing a solvent-free technique like ball milling are manifold:

Reduced Environmental Impact: By eliminating the need for solvents, this method significantly curtails the release of volatile organic compounds (VOCs) into the atmosphere.

Improved Reaction Efficiency: In some cases, solid-state reactions can proceed more rapidly and with higher yields compared to their solution-phase counterparts.

Simplified Work-up Procedures: The final product is often obtained in a purer form, simplifying the purification process and reducing the generation of waste from extraction and separation steps.

The application of ball milling to the synthesis of this compound would likely involve the grinding of 2,4-dichlorophenol with a suitable propane derivative, potentially in the presence of a solid base to facilitate the reaction. The optimization of parameters such as milling frequency, time, and the size and material of the grinding balls would be crucial for achieving high conversion and yield.

Atom Economy and Efficiency Considerations

Beyond the elimination of solvents, a critical metric for evaluating the greenness of a chemical process is its atom economy. Coined by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. A higher atom economy signifies a more sustainable process, as it indicates that a larger proportion of the starting materials is incorporated into the final product, with less being converted into waste byproducts.

The calculation for percent atom economy is as follows:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

To illustrate the importance of atom economy in the synthesis of this compound, let us consider a plausible, albeit hypothetical, two-step synthetic pathway.

Step 1: Williamson Ether Synthesis

In this step, 2,4-dichlorophenol is reacted with 1,3-dibromo-2-propanol (B146513) to form 1-bromo-3-(2,4-dichlorophenoxy)-2-propanol.

Reaction Scheme:

C₆H₄Cl₂O + C₃H₆Br₂O → C₉H₉BrCl₂O₂ + HBr

Interactive Data Table: Atom Economy of Step 1

| Reactant | Molecular Weight ( g/mol ) | Atoms Utilized in Product |

| 2,4-Dichlorophenol | 163.00 | All |

| 1,3-Dibromo-2-propanol | 217.89 | C₃H₅BrO |

| Product | ||

| 1-Bromo-3-(2,4-dichlorophenoxy)-2-propanol | 299.94 | |

| Byproduct | ||

| Hydrogen Bromide | 80.91 |

Calculation: % Atom Economy = (299.94 / (163.00 + 217.89)) x 100 = 78.7%

Step 2: Amination

The intermediate from Step 1 is then reacted with ammonia to replace the bromine atom and the hydroxyl group with amino groups, yielding the final product.

Reaction Scheme:

C₉H₉BrCl₂O₂ + 2NH₃ → C₉H₁₂Cl₂N₂O + NH₄Br + H₂O

Interactive Data Table: Atom Economy of Step 2

| Reactant | Molecular Weight ( g/mol ) | Atoms Utilized in Product |

| 1-Bromo-3-(2,4-dichlorophenoxy)-2-propanol | 299.94 | C₉H₉Cl₂O |

| Ammonia | 17.03 (x2) | N₂H₃ |

| Product | ||

| This compound | 235.12 | |

| Byproducts | ||

| Ammonium (B1175870) Bromide | 97.94 | |

| Water | 18.02 |

Calculation: % Atom Economy = (235.12 / (299.94 + (2 * 17.03))) x 100 = 70.4%

Yield: The amount of product obtained compared to the theoretical maximum.

E-Factor (Environmental Factor): The total mass of waste generated per unit of product.

Process Mass Intensity (PMI): The total mass of materials used (reactants, solvents, reagents, process water) per unit of product.

By carefully considering these metrics, chemists can design and optimize synthetic pathways for compounds like this compound that are not only effective but also environmentally responsible and economically viable. The adoption of advanced methodologies such as solvent-free synthesis and a focus on maximizing atom economy are crucial steps towards achieving the goals of green and sustainable chemistry.

Chemical Reactivity and Derivatization Studies of 2 2,4 Dichlorophenoxy Propane 1,3 Diamine

Reactivity of the Amine Functionalities

The presence of two primary amine groups on the propane (B168953) backbone is a key feature of 2-(2,4-dichlorophenoxy)propane-1,3-diamine, making it a versatile building block for the synthesis of various derivatives. These amine groups can undergo a range of reactions, including the formation of Schiff bases, amides, and ureas/thioureas, as well as alkylation and acylation.

Formation of Schiff Bases and Imine Derivatives

The primary amine groups of this compound are expected to readily react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Given the diamine nature of the starting material, reactions with two equivalents of an aldehyde or ketone would lead to the formation of a bis-Schiff base. For instance, the condensation of propane-1,3-diamine with various substituted benzaldehydes has been shown to produce a series of bis-Schiff bases. researchgate.netacgpubs.org This reactivity is directly applicable to this compound. The reaction with a suitable aldehyde, such as 2-chlorobenzaldehyde, would yield a bis-imine derivative. nih.gov The general reaction scheme for the formation of a bis-Schiff base from a diamine is presented in Table 1.

Table 1: Illustrative Synthesis of a bis-Schiff base

| Reactants | Product | Reaction Type |

| This compound + 2 equivalents of an Aldehyde (R-CHO) | N,N'-(2-(2,4-dichlorophenoxy)propane-1,3-diyl)bis(1-R-methanimine) | Condensation |

The formation of these imine linkages introduces a C=N double bond, which can be a site for further chemical modifications and is a key structural motif in many biologically active compounds and coordination complexes. nanobioletters.comshahucollegelatur.org.in

Amidation and Ureido/Thioureido Linkage Formations

The nucleophilic nature of the amine functionalities allows for their reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. The reaction of diamines with dicarboxylic acids or their derivatives can lead to the formation of polyamides. While specific studies on the amidation of this compound are not prevalent, the general reactivity of diamines suggests that it would readily undergo such transformations. For example, the amidation of ethylene (B1197577) diamine with fatty acid methyl esters has been reported. researchgate.net

Furthermore, the amine groups can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. These reactions are typically efficient and proceed under mild conditions. The resulting ureido and thioureido derivatives are of significant interest due to their diverse biological activities. nih.govnih.gov The synthesis of thiourea derivatives from diamines by reaction with an isothiocyanate is a well-established method. mdpi.com A general scheme for the formation of bis-thiourea derivatives is shown in Table 2.

Table 2: General Synthesis of a bis-Thiourea Derivative

| Reactants | Product | Linkage Formed |

| This compound + 2 equivalents of an Isothiocyanate (R-NCS) | 1,1'-(2-(2,4-dichlorophenoxy)propane-1,3-diyl)bis(3-R-thiourea) | Thioureido |

Alkylation and Acylation Reactions

N-alkylation of the primary amine groups can be achieved using various alkylating agents, such as alkyl halides. Palladium-catalyzed N-alkylation reactions have emerged as a powerful tool for the synthesis of N-alkylated amines under mild conditions. chemrxiv.org These reactions can introduce one or two alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines, respectively.

Acylation of the amine groups can be accomplished through reactions with acylating agents like acid chlorides or anhydrides. A notable example of a related reaction is the Friedel-Crafts acylation, which can be used to introduce an acyl group onto an aromatic ring, but under certain conditions, N-acylation can also occur. semanticscholar.org These reactions lead to the formation of amides, as discussed in the previous section, and are fundamental transformations in organic synthesis.

Transformations Involving the Dichlorophenoxy Moiety

The 2,4-dichlorophenoxy group also presents opportunities for chemical modification, primarily through reactions on the aromatic ring and cleavage of the ether linkage.

Aromatic Substitution Reactions

The dichlorophenoxy ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The existing substituents—the two chlorine atoms and the ether oxygen—will direct any incoming electrophiles to specific positions on the ring. The alkoxy (-OR) group is an activating group and an ortho-, para-director, while the chlorine atoms are deactivating groups but also ortho-, para-directors.

In the case of the 2,4-dichlorophenoxy moiety, the positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents would need to be considered to predict the outcome of reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. pearson.comorganicmystery.comorganicchemistrytutor.com For example, further chlorination of phenoxyacetic acid can lead to the formation of 2,4-dichlorophenoxyacetic acid. acs.org This indicates that the aromatic ring is still reactive towards electrophilic attack despite the presence of two chlorine atoms.

Cleavage of Ether Linkages (Non-Degradation Context)

The ether linkage in the this compound molecule can be cleaved under specific, non-degradative conditions. The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the adjacent carbon atom.

In a synthetic context, this cleavage would result in the formation of 2,4-dichlorophenol (B122985) and the corresponding 2-hydroxypropane-1,3-diamine derivative. This transformation can be a useful synthetic strategy for the preparation of substituted phenols and amino alcohols. While enzymatic cleavage of the ether bond in the related compound 2,4-dichlorophenoxyacetate (B1228070) is a known degradation pathway, chemical methods offer a controlled approach for synthetic purposes. acs.org

Polymerization and Macromolecular Architectures Incorporating this compound Units

Extensive research into the chemical literature and patent databases reveals a significant gap in the documented applications of this compound in the field of polymer chemistry. Specifically, there is no available scientific literature detailing its use in diamine-initiated polymerizations or as a cross-linking or chain-extending agent. The following subsections reflect the absence of specific research findings for this particular compound in these areas.

Diamine-initiated Polymerizations

There are no published studies or patents that describe the use of this compound as an initiator for polymerization reactions. While diamines, in general, are a well-known class of compounds used to initiate certain types of polymerization, such as the ring-opening polymerization of epoxides or lactams, the specific reactivity and suitability of the title compound for these purposes have not been reported. Consequently, no data on reaction kinetics, polymer properties, or macromolecular structures derived from this compound-initiated polymerizations can be provided.

Coordination Chemistry and Metal Complexation of 2 2,4 Dichlorophenoxy Propane 1,3 Diamine

Ligand Design Principles and Chelation Modes

No literature is available that discusses the specific ligand design principles or chelation modes of 2-(2,4-Dichlorophenoxy)propane-1,3-diamine.

Denticity and Coordination Sites of the Diamine Ligand

While propane-1,3-diamine typically acts as a bidentate ligand, coordinating through its two nitrogen atoms to form a stable six-membered chelate ring, the specific denticity and coordination behavior of this compound have not been reported.

Steric and Electronic Influences on Metal Binding Affinity

The influence of the bulky and electron-withdrawing 2,4-dichlorophenoxy substituent on the steric and electronic properties of the diamine and its subsequent effect on metal binding affinity has not been investigated in the available literature.

Synthesis and Characterization of Metal Complexes

There are no published reports on the synthesis and characterization of metal complexes specifically involving this compound as a ligand.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II), Ru(II), Fe(III), Sn(IV))

A thorough search did not yield any studies on the synthesis or characterization of transition metal complexes with this compound.

Main Group and Lanthanide Complexes

No information is available regarding the formation of complexes between this compound and main group or lanthanide elements.

Advanced Analytical Methodologies for Detection and Quantification of 2 2,4 Dichlorophenoxy Propane 1,3 Diamine and Its Transformation Products

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 2-(2,4-Dichlorophenoxy)propane-1,3-diamine from complex sample mixtures. These techniques, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for trace-level analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the compound is separated based on its hydrophobicity.

A typical HPLC method would involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. The diamine functional groups in the target molecule make it amenable to detection by UV-Vis spectrophotometry, typically in the range of 230-285 nm, corresponding to the absorption of the dichlorophenoxy moiety. For enhanced sensitivity and selectivity, HPLC is often coupled with a mass spectrometry detector.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 283 nm or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, which has polar amine groups, derivatization is often necessary to increase its volatility and thermal stability, and to improve chromatographic peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The derivatized analyte is then introduced into the GC, where it is separated on a capillary column (e.g., DB-5ms). The separated components are then ionized, typically by electron ionization (EI), and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer. The fragmentation pattern obtained provides a "fingerprint" that is highly specific to the compound, allowing for confident identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of LC with the high mass accuracy and resolution of HRMS detectors, such as Orbitrap or Time-of-Flight (TOF) analyzers. This technique is particularly valuable for the analysis of this compound and its transformation products in complex matrices.

LC-HRMS allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, facilitating the identification of unknown transformation products without the need for authentic standards. The high resolution minimizes interferences from matrix components, leading to improved signal-to-noise ratios and lower limits of detection. Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of the diamine-containing target compound.

Potential transformation products could involve hydroxylation of the aromatic ring, cleavage of the ether bond to form 2,4-dichlorophenol (B122985), or degradation of the propane-1,3-diamine side chain. LC-HRMS can effectively identify and quantify these species.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and vibrational analysis of this compound. These methods provide detailed information about the molecular structure and chemical bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the dichlorophenoxy ring would appear as distinct signals in the downfield region (typically 6.8-7.5 ppm). The protons of the propane-1,3-diamine chain would exhibit characteristic multiplets in the aliphatic region. The chemical shifts and coupling patterns of the methine (CH) and methylene (B1212753) (CH₂) groups of the propane (B168953) backbone, as well as the amine (NH₂) protons, would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing at a lower field. The carbons of the propane-1,3-diamine side chain would appear in the upfield region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-O | - | 150 - 155 |

| O-CH | ~4.5 | ~75 |

| CH₂ (adjacent to CH) | ~1.8 - 2.2 | ~35 |

| CH₂-NH₂ | ~2.8 - 3.2 | ~40 |

| NH₂ | Variable (broad) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. wikipedia.org These "molecular fingerprints" can be used for identification and to confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as a broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C ether linkage would show a strong absorption band around 1250 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the C=C stretching modes, would give rise to strong Raman signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-Cl bonds would also be Raman active. The non-polar C-C bonds of the propane backbone would likely show stronger signals in the Raman spectrum compared to the IR spectrum.

Table 4: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O-C Stretch (ether) | 1200-1300 (strong) | Moderate |

| C-N Stretch | 1000-1200 | Moderate |

| C-Cl Stretch | < 800 | Strong |

Mass Spectrometry (MS) and Ambient Plasma Mass Spectrometry for Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and selective, making it an ideal tool for identifying and quantifying trace levels of organic compounds in complex matrices. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), GC-MS or LC-MS can provide robust and reliable detection of specific molecules. For a compound like this compound, LC-MS/MS would be a probable method of choice, allowing for the separation of the analyte from matrix components, followed by its ionization and fragmentation to produce a unique mass spectrum for confident identification and quantification.

Ambient plasma mass spectrometry represents a newer class of techniques that allows for the direct analysis of samples in their native environment with minimal to no sample preparation. These methods, such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART), generate a plasma that ionizes molecules on a surface, which are then drawn into the mass spectrometer. This could theoretically be applied to the rapid screening of this compound on various surfaces.

Despite the high potential of these methods, specific studies detailing the mass spectrometric fragmentation patterns, ionization efficiency, limits of detection, or application to real-world samples for this compound are not available in the reviewed literature.

Immunochemical and Sensor-Based Detection Strategies

Immunochemical methods and sensor-based strategies offer rapid, sensitive, and often portable alternatives to traditional chromatographic techniques for the detection of environmental contaminants.

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a competitive, homogeneous immunoassay. The technique is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When this tracer is bound by a larger antibody, its rotation slows, resulting in a higher polarization value. In a competitive FPIA for a target analyte, the unlabeled analyte from a sample competes with the tracer for a limited number of antibody binding sites. A higher concentration of the target analyte results in less tracer being bound, and thus a lower polarization signal.

For a molecule like this compound, an FPIA could be developed by first synthesizing a suitable tracer and generating specific antibodies that recognize the target compound. However, the scientific literature does not currently contain reports on the development or validation of an FPIA method for this specific compound. Research on FPIA for the related herbicide 2,4-Dichlorophenoxyacetic acid has shown success, suggesting the potential applicability of the technique.

Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. They are created by polymerizing functional and cross-linking monomers in the presence of the target analyte (the template). Subsequent removal of the template leaves behind specific binding cavities. These "artificial antibodies" can be used as highly selective sorbents for solid-phase extraction (SPE), enabling the selective isolation and pre-concentration of a target analyte from a complex sample matrix before instrumental analysis.

The development of MIPs for this compound would involve using the compound as a template to create a polymer capable of selectively rebinding it. This would be highly beneficial for cleaning up environmental or biological samples prior to analysis by methods like LC-MS. While the creation of MIPs for other phenoxy herbicides has been reported, there is no specific research available on the synthesis and application of MIPs for the selective extraction of this compound.

Theoretical and Computational Chemistry Investigations of 2 2,4 Dichlorophenoxy Propane 1,3 Diamine

Quantum Chemical Calculations (DFT, ab initio, MP2)

No dedicated studies employing Density Functional Theory (DFT), ab initio, or Møller-Plesset (MP2) perturbation theory for 2-(2,4-Dichlorophenoxy)propane-1,3-diamine have been identified. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule. For related compounds, like 2,4-D, DFT methods have been used to determine molecular structure and vibrational spectra. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Specific molecular geometry optimization and a comprehensive conformational analysis for this compound are not documented. This type of analysis would typically involve calculating the potential energy surface of the molecule to identify stable conformers and transition states. For comparison, a theoretical conformational analysis has been performed on the 2,2-dimethylpropane-1,3-diaminium cation, identifying various staggered (minimum energy) and eclipsed (maximum energy) conformations based on the rotation of the amino groups. mdpi.com However, the presence of the bulky and electronegative 2,4-dichlorophenoxy group in the title compound would significantly alter the conformational landscape, making direct extrapolation of these findings inappropriate.

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Electrostatic Potential

There are no published data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the molecular electrostatic potential (MEP) map for this compound. This analysis is fundamental for predicting a molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The MEP map helps in identifying sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational frequency calculations, which are used to predict and interpret infrared (IR) and Raman spectra, have not been reported for this compound. Theoretical calculations on similar molecules, such as 2,4-D, have shown good agreement between scaled theoretical wavenumbers and experimental values, aiding in the detailed interpretation of vibrational spectra. researchgate.net Without experimental spectra or computational studies for the title compound, no such correlations can be made.

Intermolecular Interactions and Supramolecular Assembly Prediction

Predictive studies on the intermolecular interactions and potential supramolecular assemblies of this compound are absent from the literature. These investigations are vital for understanding how molecules interact in the solid state, which influences properties like crystal structure and solubility.

Hydrogen Bonding Networks and Crystal Packing Analysis

No crystal structure data is available for this compound, and therefore, no analysis of its hydrogen bonding networks or crystal packing has been performed. The molecule possesses multiple hydrogen bond donors (the amine groups) and acceptors (the oxygen and chlorine atoms), suggesting that hydrogen bonding would be a dominant force in its crystal structure. Studies on salts of similar diamines, like 2,2-dimethylpropane-1,3-diaminium dichloride, have revealed complex N−H∙∙∙Cl hydrogen-bonded networks that dictate the crystal packing. mdpi.com

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Due to skin absorption risks, avoid direct contact .

- Ventilation : Work in fume hoods with ≥100 ft/min airflow. Store in airtight containers under inert gas (N₂) to prevent oxidation .

- Carcinogen Protocols : Classify as a potential carcinogen (per limited animal data). Limit exposure via engineering controls (e.g., glove boxes) and institutional review board (IRB)-approved handling protocols .

How can researchers validate the biological activity of derivatives of this compound?

Advanced Question

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like estrogen receptors or microbial enzymes. Validate with MD simulations (e.g., GROMACS) .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or anticancer potential via MTT assays. Compare IC₅₀ values against structurally similar compounds (e.g., phenoxyacetamide derivatives) .

- Metabolic Stability : Use hepatic microsomes (human/rat) to assess phase I/II metabolism. Monitor degradation products via LC-MS .

What strategies mitigate instability of this compound in aqueous solutions?

Advanced Question

- pH Control : Maintain solutions at pH 6–8 to prevent acid-catalyzed hydrolysis of amine groups. Use buffers like phosphate or HEPES .

- Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in anhydrous DMSO or ethanol to minimize hydrolysis .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidative degradation .

How should researchers address conflicting data on reproductive toxicity?

Advanced Question

- Model Selection : Use OECD-compliant assays (e.g., Frog Embryo Teratogenesis Assay-Xenopus, FETAX) to assess developmental toxicity. Compare results across species (e.g., zebrafish vs. mammalian models) .

- Endpoint Analysis : Quantify biomarkers like reactive oxygen species (ROS) or apoptosis markers (caspase-3) to link molecular mechanisms to teratogenic outcomes .

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem, TOXNET) to identify trends in reproductive endpoints across studies .

What are the best practices for derivatizing this compound for targeted drug delivery?

Advanced Question

- Prodrug Design : Conjugate the diamine with ester or carbamate groups to enhance lipophilicity. Hydrolyze in vivo via esterases for controlled release .

- Click Chemistry : Attach targeting moieties (e.g., folic acid, peptides) via azide-alkyne cycloaddition. Validate targeting efficiency via fluorescence microscopy .

- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.